

# Commercially available 4-Bromo-2-chloro-5-fluorotoluene suppliers

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## Compound of Interest

Compound Name: 4-Bromo-2-chloro-5-fluorotoluene

Cat. No.: B1273177

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An In-depth Technical Guide to **4-Bromo-2-chloro-5-fluorotoluene** for Researchers and Drug Development Professionals

## Introduction

**4-Bromo-2-chloro-5-fluorotoluene** is a halogenated aromatic compound that serves as a crucial building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring bromine, chlorine, and fluorine atoms on the toluene ring, makes it a versatile intermediate for introducing these functionalities into target structures. This guide provides a comprehensive overview of its commercial availability, physicochemical properties, a proposed synthetic pathway, and its applications in research and drug development.

## Physicochemical and Safety Data

The properties of **4-Bromo-2-chloro-5-fluorotoluene** (CAS Number: 93765-83-4) are critical for its handling, application in synthesis, and safety considerations.<sup>[1][2]</sup>

Property	Value	Source
CAS Number	93765-83-4	[1][2]
Molecular Formula	C <sub>7</sub> H <sub>5</sub> BrClF	[2]
Molecular Weight	223.47 g/mol	[2]
IUPAC Name	1-bromo-5-chloro-2-fluoro-4-methylbenzene	[2]
Synonyms	4-Bromo-2-chloro-5-fluorotoluene, 1-bromo-5-chloro-2-fluoro-4-methyl-benzene	[2]

## Safety and Handling Information

This compound is associated with specific hazards, and appropriate safety precautions must be observed.

Hazard Statement	Description
H315	Causes skin irritation
H319	Causes serious eye irritation
H335	May cause respiratory irritation

Data sourced from aggregated GHS information provided to the ECHA C&L Inventory.[2]

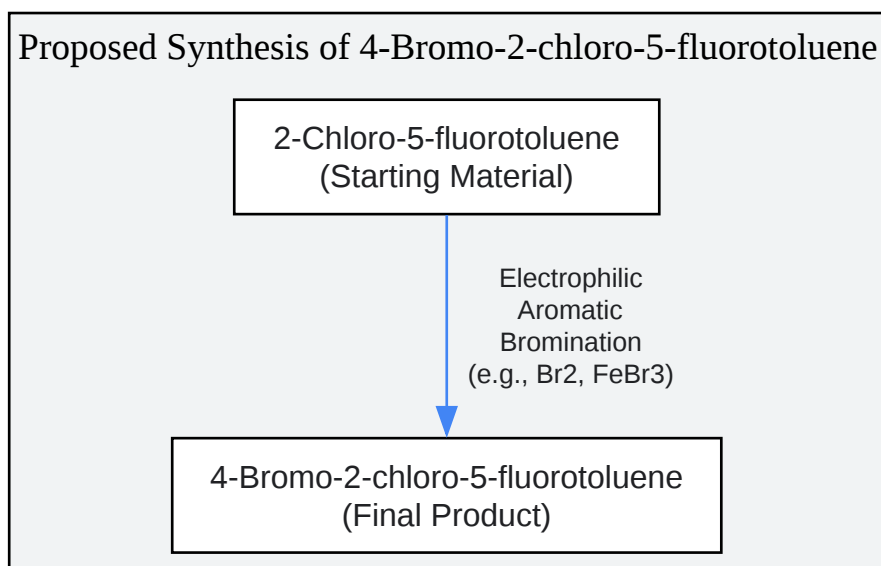
## Commercial Availability

**4-Bromo-2-chloro-5-fluorotoluene** is available from various chemical suppliers. The availability and product specifications may vary. It is important for researchers to note that suppliers often offer related isomers, such as 4-Bromo-5-chloro-2-fluorotoluene (CAS: 201849-17-4), and care must be taken to procure the correct compound.[3][4] All products listed are intended for research and development purposes only.[3]

Supplier	Product Name/CAS Number	Purity	Notes
Parchem	4-BROMO-2-CHLORO-5-FLUOROTOLUENE 99 (Cas 93765-83-4)	99%	Global specialty chemical supplier.[1]
AK Scientific, Inc.	4-Bromo-5-chloro-2-fluorotoluene (CAS 201849-17-4)	>97%	Stocked and shipped from California, USA. Not for individual sale. [3]
CP Lab Safety	4-Bromo-5-chloro-2-fluorotoluene, min 98% (CAS 201849-17-4)	min 98%	For professional manufacturing and research use only. Not for medical or consumer use.[4]
United States Biological	4-Bromo-2-chloro-5-fluorotoluene	Not specified	Recommended storage at -20°C. For research use only.[5]

## Proposed Synthesis Pathway

While direct synthetic procedures for **4-Bromo-2-chloro-5-fluorotoluene** are not extensively detailed in public literature, a logical and chemically sound pathway can be proposed based on established organic chemistry principles for analogous halogenated toluenes.[6] The following multi-step synthesis starts from the commercially available 2-chloro-5-fluorotoluene.



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Caption: Proposed single-step synthesis of **4-Bromo-2-chloro-5-fluorotoluene**.

## Experimental Protocol: Electrophilic Aromatic Bromination

This protocol is a general procedure adapted for the bromination of an activated aromatic ring.

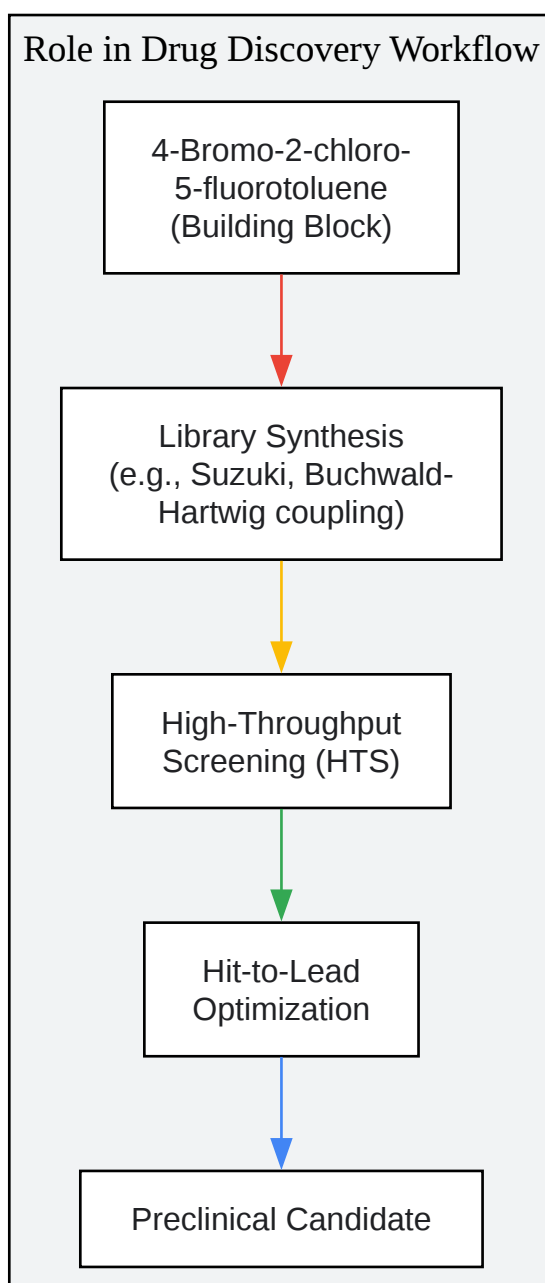
- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-chloro-5-fluorotoluene (1.0 eq) in a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride) under an inert atmosphere (e.g., nitrogen or argon).
- **Catalyst Addition:** Add a catalytic amount of iron(III) bromide ( $\text{FeBr}_3$ , ~0.1 eq).
- **Bromine Addition:** Cool the mixture in an ice bath (0-5 °C). Slowly add a solution of bromine ( $\text{Br}_2$ , 1.0-1.1 eq) in the same solvent dropwise from the dropping funnel. The reaction is exothermic and the addition rate should be controlled to maintain the temperature.
- **Reaction Monitoring:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).

- **Work-up:** Once the starting material is consumed, quench the reaction by carefully adding a saturated aqueous solution of sodium thiosulfate ( $\text{Na}_2\text{S}_2\text{O}_3$ ) to neutralize excess bromine.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane). Wash the combined organic layers with water and then with brine.
- **Purification:** Dry the organic layer over an anhydrous drying agent (e.g.,  $\text{MgSO}_4$  or  $\text{Na}_2\text{SO}_4$ ), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield pure **4-Bromo-2-chloro-5-fluorotoluene**.

## Applications in Research and Drug Development

Halogenated aromatic compounds like **4-Bromo-2-chloro-5-fluorotoluene** are valuable precursors in medicinal chemistry and material science.<sup>[7]</sup> They serve as key building blocks for synthesizing more complex molecules with potential therapeutic properties or specific material functionalities.<sup>[7]</sup>

The workflow for utilizing such a building block in drug discovery typically involves several stages, from initial library synthesis to preclinical evaluation.



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Caption: General workflow for utilizing a chemical building block in drug discovery.

The bromine atom, in particular, is useful for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds. This allows for the rapid diversification of molecular scaffolds, which is a cornerstone of modern medicinal chemistry for generating libraries of compounds for biological screening.

Furthermore, studies on similar halogenated aromatics suggest potential interactions with metabolic enzymes like cytochrome P450, an important consideration in pharmacokinetic and toxicity assessments during drug development.[7]

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